

A Comparative Guide to the Spectral Characteristics of tert-butyl 2-methylpropanoate

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Compound of Interest

Compound Name: *Tert-butyl 2-methylpropanoate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for **tert-butyl 2-methylpropanoate** against other common alkyl esters, namely ethyl 2-methylpropanoate and butyl 2-methylpropanoate (also known as butyl isobutyrate). The information presented herein is crucial for the identification, characterization, and purity assessment of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for **tert-butyl 2-methylpropanoate** and its structural analogs. This data is essential for distinguishing between these closely related ester compounds.

¹H NMR Spectral Data

Solvent: CDCl₃

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
tert-butyl 2-methylpropanoate	2.54	Septet	1H	-CH(CH ₃) ₂
1.45	Singlet	9H	-C(CH ₃) ₃	
1.15	Doublet	6H	-CH(CH ₃) ₂	
ethyl 2-methylpropanoate	4.12	Quartet	2H	-OCH ₂ CH ₃
2.54	Septet	1H	-CH(CH ₃) ₂	
1.25	Triplet	3H	-OCH ₂ CH ₃	
1.16	Doublet	6H	-CH(CH ₃) ₂	
butyl 2-methylpropanoate	4.07	Triplet	2H	-OCH ₂ (CH ₂) ₂ CH ₃
2.51	Septet	1H	-CH(CH ₃) ₂	
1.62	Multiplet	2H	-OCH ₂ CH ₂ CH ₂ C H ₃	
1.38	Multiplet	2H	-OCH ₂ CH ₂ CH ₂ C H ₃	
1.17	Doublet	6H	-CH(CH ₃) ₂	
0.95	Triplet	3H	-OCH ₂ (CH ₂) ₂ CH ₃	

¹³C NMR Spectral Data

Solvent: CDCl₃

Compound	Chemical Shift (δ) ppm	Assignment
tert-butyl 2-methylpropanoate	177.1	C=O
80.4	-C(CH ₃) ₃	
34.2	-CH(CH ₃) ₂	
27.2	-C(CH ₃) ₃	
19.1	-CH(CH ₃) ₂	
ethyl 2-methylpropanoate	177.3	C=O
60.3	-OCH ₂ CH ₃	
34.2	-CH(CH ₃) ₂	
19.1	-CH(CH ₃) ₂	
14.2	-OCH ₂ CH ₃	
butyl 2-methylpropanoate ^[1]	177.2	C=O
64.1	-OCH ₂ (CH ₂) ₂ CH ₃	
34.2	-CH(CH ₃) ₂	
30.7	-OCH ₂ CH ₂ CH ₂ CH ₃	
19.3	-OCH ₂ CH ₂ CH ₂ CH ₃	
19.1	-CH(CH ₃) ₂	
13.7	-OCH ₂ (CH ₂) ₂ CH ₃	

Infrared (IR) Spectral Data

Compound	Wavenumber (cm ⁻¹)	Assignment
tert-butyl 2-methylpropanoate	~1730	C=O Stretch
~1250, ~1150		C-O Stretch
ethyl 2-methylpropanoate	~1735	C=O Stretch
~1240, ~1180		C-O Stretch
butyl 2-methylpropanoate	~1735	C=O Stretch
~1240, ~1170		C-O Stretch

Mass Spectrometry (GC-MS) Data

Compound	Major Fragments (m/z)	Relative Abundance
tert-butyl 2-methylpropanoate	57	100%
41	~70%	
71	~40%	
89	~10%	
ethyl 2-methylpropanoate[2]	43	100%
71	~70%	
29	~60%	
88 (M ⁺)	~10%	
butyl 2-methylpropanoate[1][3]	43	100%
71	~90%	
89	~83%	
56	~56%	

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. Adherence to these protocols is recommended to ensure data reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the ester in approximately 0.6 mL of deuterated chloroform (CDCl_3). For ^{13}C NMR, a higher concentration of 20-50 mg may be necessary.
- Instrumentation: A standard NMR spectrometer with a proton frequency of at least 300 MHz.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Approximately 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Standard proton-decoupled pulse sequence.
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more scans, depending on the sample concentration.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Data Processing: A background spectrum of the clean salt plates or ATR crystal should be acquired and automatically subtracted from the sample spectrum.

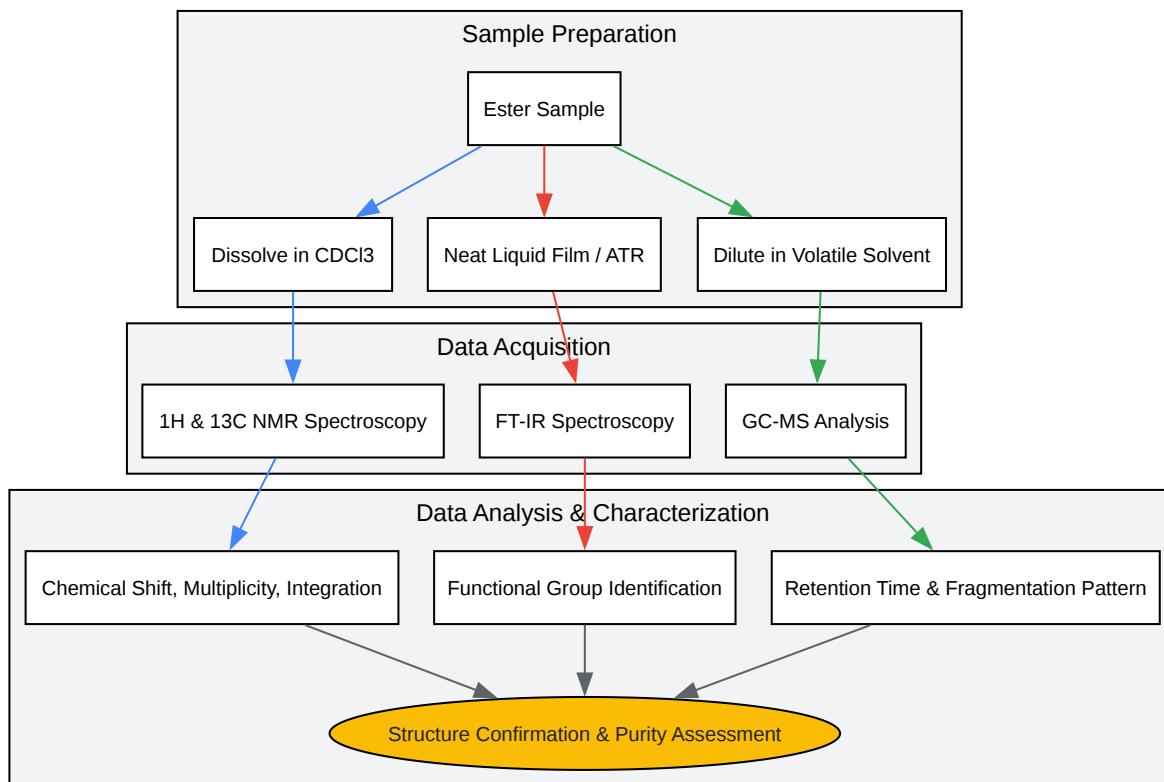
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the ester sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
- Instrumentation: A standard GC-MS system.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C and hold for 5 minutes.
- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-400.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
- Data Analysis: Identify the compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for ester characterization.



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Caption: Workflow for spectral data acquisition and analysis.

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References

- 1. Butyl isobutyrate | C8H16O2 | CID 7353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]
- 3. Propanoic acid, 2-methyl-, butyl ester [webbook.nist.gov]
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